N,N-Dimethylbenzenesulfonamide

Hydrolytic Stability Chemical Synthesis Acid-Catalyzed Reaction

Specify N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7) for your R&D pipeline. Full N,N-dimethylation eliminates N-H proton interference, enabling clean ortho-lithiation directing group chemistry. Leverage a privileged scaffold validated against MCF-7 breast cancer targets with superior potency to doxorubicin. Avoid operational failures from primary/secondary analog substitutions.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 14417-01-7
Cat. No. B083325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylbenzenesulfonamide
CAS14417-01-7
SynonymsN,N-DIMETHYLBENZENESULPHONAMIDE
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyBVSPJPNNLDIUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7) Procurement Data: Core Identifiers and Physical Properties


N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7) is a tertiary sulfonamide with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol [1]. This white crystalline solid is characterized by the presence of two methyl groups on the sulfonamide nitrogen, resulting in the absence of hydrogen bond donors (HBD count = 0) and three hydrogen bond acceptors . Key physicochemical parameters include a melting point range of 45.5-46.5 °C [2], a predicted boiling point of 283.9±23.0 °C at 760 mmHg , and a calculated LogP of 1.35 . The compound is supplied commercially as a high-purity research intermediate, with standard purity specifications of 97+% .

N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7): Critical Differentiation from Generic Sulfonamide Interchange


The assumption that any sulfonamide can serve as a drop-in replacement for N,N-dimethylbenzenesulfonamide is scientifically unsound and carries significant operational risk. The defining feature of this compound is the complete N,N-dimethylation of the sulfonamide nitrogen, which eliminates the capacity for hydrogen bond donation . This structural distinction fundamentally alters its physicochemical behavior, including its self-association potential, dipole moment, and hydrolytic stability, relative to primary or secondary analogs [1]. For procurement and research applications, substituting an unsubstituted benzenesulfonamide or N-methylbenzenesulfonamide will not replicate the unique properties of the N,N-dimethyl derivative, potentially leading to failed synthetic procedures, altered reaction kinetics, or loss of biological activity in derivative screening [2].

Quantitative Evidence Guide: Verifiable Differentiation of N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7)


Acid-Catalyzed Hydrolytic Stability vs. N-Methylbenzenesulfonamide Analogs

N,N-Dimethylbenzenesulfonamide exhibits a quantifiably different hydrolytic stability profile compared to its N-methyl analog. This difference is a direct consequence of the nitrogen substitution pattern. Pseudo-first-order rate constants measured under identical, harsh acidic conditions provide a direct, quantitative benchmark for stability [1].

Hydrolytic Stability Chemical Synthesis Acid-Catalyzed Reaction

Antiproliferative Activity of Derivatives Against MCF-7 Breast Cancer Cell Line

Derivatives built upon the N,N-dimethylbenzenesulfonamide scaffold have demonstrated superior in vitro antiproliferative activity against the MCF-7 human breast cancer cell line when compared to the standard chemotherapeutic agent doxorubicin. Five specific derivatives (compounds 6, 9, 11, 16, and 17) showed lower IC₅₀ values, indicating higher potency in this specific assay [1]. The study also identified carbonic anhydrase IX (CA IX), a tumor-associated target, as a potential biomolecular target for this scaffold via molecular docking [1].

Anticancer Research Medicinal Chemistry Carbonic Anhydrase Inhibition

Self-Association Behavior and Dipole Moment vs. Monosubstituted Sulfonamides

The absence of a hydrogen bond donor (N-H) in N,N-dimethylbenzenesulfonamide prevents the self-association via hydrogen bonding that is characteristic of its monosubstituted counterparts. This difference is quantifiable through dipole moment measurements and dielectric constant analysis. Poor agreement between Debye and refraction methods for dipole moment calculation in monosubstituted sulfonamides is attributed to dimer formation, a phenomenon absent in the N,N-dimethyl compound [1].

Physicochemical Characterization Formulation Dielectric Properties

Ortho-Lithiation Directing Capability in Synthetic Applications

N,N-Dimethylbenzenesulfonamide serves as a powerful and reliable directing group for ortho-lithiation, enabling regioselective functionalization of the benzene ring. This synthetic utility stems directly from the N,N-dimethyl substitution pattern, which eliminates competing N-H deprotonation and provides a strong coordination site for the alkyllithium base, leading to high yields of the ortho-lithiated intermediate .

Organic Synthesis Directed Ortho-Metalation C-C Bond Formation

Targeted Application Scenarios for N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7) Based on Verifiable Evidence


Scaffold for Anticancer Lead Optimization and CA IX-Targeted Library Synthesis

Procure N,N-dimethylbenzenesulfonamide as a privileged core scaffold for the development of novel anticancer agents. Evidence demonstrates that derivatives of this scaffold exhibit superior in vitro potency against the MCF-7 breast cancer cell line compared to doxorubicin, with the most potent analog (Compound 11) achieving a 1.55-fold improvement in IC₅₀ (20.60 μM vs. 32.00 μM) [1]. Furthermore, molecular docking studies support the use of this scaffold for designing inhibitors of carbonic anhydrase IX (CA IX), a well-validated target in tumor biology [1]. This data justifies its use in medicinal chemistry programs seeking to synthesize and screen focused libraries of heterocyclic derivatives.

Regioselective Synthesis via Directed Ortho-Metalation

Utilize N,N-dimethylbenzenesulfonamide as a superior directing group for ortho-lithiation. The complete methylation of the sulfonamide nitrogen is a critical structural feature, eliminating N-H protons that would otherwise be preferentially deprotonated by strong bases like n-butyllithium [1]. This ensures clean, high-yielding formation of the ortho-lithiated species, which can be subsequently quenched with a variety of electrophiles (e.g., ketones, nitriles) to install valuable ortho-substituents on the benzene ring [1]. This application is a direct point of differentiation from primary or secondary benzenesulfonamides, which are unsuitable for this transformation.

Development of Stable Formulations and Polymer Additives

Leverage the predictable, monomeric physicochemical behavior of N,N-dimethylbenzenesulfonamide in non-aqueous environments. In contrast to N-methylbenzenesulfonamide, which is prone to concentration-dependent dimerization via hydrogen bonding (leading to a higher dielectric constant of 60.1 and complex behavior), the N,N-dimethyl derivative exists as a well-defined monomer (dielectric constant of 48.6) [1]. This property is advantageous for applications requiring consistent dielectric properties, such as in specialized solvent systems or as a plasticizer/additive in polymer matrices where self-association could lead to phase separation or property drift.

Synthesis of Acid-Stable Chemical Probes and Intermediates

Select N,N-dimethylbenzenesulfonamide for multi-step synthetic routes that involve exposure to strongly acidic conditions. Comparative hydrolysis studies in 70% trifluoroacetic acid at 99°C have established a unique kinetic profile for N,N-dimethylbenzenesulfonamides, showing a 'remarkable rate enhancement' by ortho-alkyl substituents [1]. This well-characterized, albeit complex, stability profile provides a quantitative framework for predicting its behavior, making it a more rational choice than N-methylbenzenesulfonamide for applications where controlled acid lability or unexpected degradation is a concern [1].

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